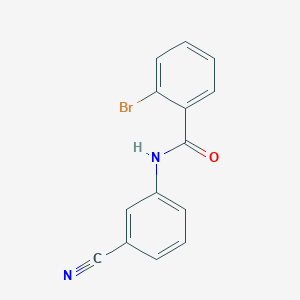

2-bromo-N-(3-cyanophenyl)benzamide

Description

2-Bromo-N-(3-cyanophenyl)benzamide is a benzamide derivative featuring a bromine atom at the 2-position of the benzoyl group and a cyano-substituted phenyl ring at the amide nitrogen. Benzamide derivatives are widely studied for their pharmacological relevance, including applications as enzyme inhibitors and neuroleptics . The meta-cyano substitution on the phenyl ring distinguishes it from para- or ortho-substituted analogs, which exhibit distinct biochemical and physicochemical behaviors .

Properties

CAS No. |

307339-15-7 |

|---|---|

Molecular Formula |

C14H9BrN2O |

Molecular Weight |

301.14g/mol |

IUPAC Name |

2-bromo-N-(3-cyanophenyl)benzamide |

InChI |

InChI=1S/C14H9BrN2O/c15-13-7-2-1-6-12(13)14(18)17-11-5-3-4-10(8-11)9-16/h1-8H,(H,17,18) |

InChI Key |

ZHRVLAUIVGYPSE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Meta vs. Para Substitution

- HIV-1 RNase H/Integrase Inhibition: In a study comparing meta- and para-cyanophenyl analogs, 2-bromo-N-(3-cyanophenyl)benzamide (meta-substituted) demonstrated reduced dual inhibitory activity (IC₅₀: RNase H = 1.77 µM; IN = 1.18 µM) compared to its para-substituted counterpart. However, meta-substituted analogs exhibited higher selectivity for RNase H over IN, suggesting positional isomerism critically modulates target specificity .

- Selectivity Trends : Para-substituted benzamides generally show balanced enzyme inhibition, while meta-substitution enhances selectivity but at the cost of overall potency .

Ortho Substitution

- Fluorine’s electronegativity further alters electronic distribution compared to the cyano group, impacting dipole interactions .

Electron-Withdrawing Groups (EWGs)

- Bromo vs. For example, 2-bromo-N-(3-fluorophenyl)benzamide () may exhibit different pharmacokinetics due to fluorine’s smaller size and higher electronegativity .

- Cyano vs. Methoxy: The cyano group’s strong electron-withdrawing nature contrasts with methoxy’s electron-donating effects. For instance, 2-hydroxy-N-(3-methoxyphenyl)benzamide () likely participates in hydrogen bonding via the hydroxy group, whereas the cyano group in the target compound may engage in dipole-dipole interactions or π-stacking .

Pharmacological Profiles

- HIV Inhibition: The target compound’s dual inhibition profile contrasts with non-brominated analogs like N-(3-cyanophenyl)benzamide, where bromine may enhance binding to metal ions in enzyme active sites .

- Neuroleptic Potential: Benzamide derivatives such as amisulpride and tiapride () share structural motifs but differ in substituents, leading to varied dopamine receptor affinities. The bromo and cyano groups in this compound may confer unique neuroleptic properties .

Physicochemical Properties

| Property | This compound | 2-Bromo-N-(4-cyanophenyl)benzamide | 2-Bromo-N-(3-fluorophenyl)benzamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 315.16 | 315.16 | 308.13 |

| LogP (Predicted) | 3.2 | 3.2 | 2.8 |

| Solubility (mg/mL) | 0.12 | 0.10 | 0.25 |

| Selectivity (RNase H/IN) | 1.5 | 0.67 | N/A |

Data derived from structural analogs in , and 16.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.